molecular formula C6H6FNO B1366365 (2-Fluoropyridin-4-yl)methanol CAS No. 131747-60-9

(2-Fluoropyridin-4-yl)methanol

Cat. No.: B1366365
CAS No.: 131747-60-9
M. Wt: 127.12 g/mol
InChI Key: IAFXOPAZVVMMLE-UHFFFAOYSA-N
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Description

(2-Fluoropyridin-4-yl)methanol (CAS: 131747-60-9) is a fluorinated pyridine derivative with the molecular formula C₆H₆FNO and a molecular weight of 127.12 g/mol . It features a hydroxylmethyl group (-CH₂OH) at the 4-position and a fluorine substituent at the 2-position of the pyridine ring. This compound is widely utilized in medicinal chemistry and organic synthesis due to its dual functionality (fluorine as an electron-withdrawing group and methanol as a polar substituent), which enhances its reactivity and binding affinity in drug discovery contexts .

Properties

IUPAC Name

(2-fluoropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFXOPAZVVMMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462540
Record name (2-fluoropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-60-9
Record name (2-fluoropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoropyridin-4-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoropyridin-4-yl)methanol typically involves the following steps:

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoropyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.

    Reduction: Formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions at the fluorine position.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate or Dess-Martin periodinane.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: (2-Fluoropyridin-4-yl)aldehyde or (2-Fluoropyridin-4-yl)carboxylic acid.

    Reduction: (2-Fluoropyridin-4-yl)methylamine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

(2-Fluoropyridin-4-yl)methanol is utilized in several scientific research areas:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as an intermediate in drug synthesis.

    Industry: Used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of (2-Fluoropyridin-4-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the fluorine atom can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with enzymes or receptors. These interactions can modulate biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Fluorine vs. Chlorine: The fluorine atom in this compound provides strong electron-withdrawing effects, enhancing hydrogen-bonding interactions in drug-receptor binding.
  • Methoxy vs. Methyl: The methoxy group in (4-Methoxypyridin-2-yl)methanol donates electron density via resonance, stabilizing the compound against oxidative metabolism. The methyl group in (2-Methylpyridin-4-yl)methanol introduces steric hindrance, which can modulate selectivity in enzyme inhibition .
  • Positional Isomerism: Shifting the methanol group from the 4-position (target compound) to the 3-position (as in (2-Fluoropyridin-3-yl)methanol) alters the dipole moment and acidity of the pyridine ring, impacting its utility in metal-organic frameworks .

Biological Activity

(2-Fluoropyridin-4-yl)methanol is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom and the hydroxymethyl group in its structure enhances its pharmacological properties, including lipophilicity and membrane permeability, which are critical for drug design.

  • Molecular Formula : C₆H₆FNO
  • Molecular Weight : Approximately 143.11 g/mol
  • Melting Point : 61–67 °C
  • Appearance : White to off-white powder

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine atom enhances binding affinity to proteins, potentially leading to increased metabolic stability and efficacy. This compound may act as a ligand that modulates the activity of specific enzymes or receptors, contributing to its therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting neurogenic inflammation, suggesting that this compound may possess similar properties.
  • Anticancer Potential : Preliminary studies indicate that derivatives of this compound could exhibit cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits neurogenic inflammation
AnticancerShows cytotoxicity against specific cancer cell lines
Enzyme ModulationPotential ligand for various enzymes

Case Study: Anti-inflammatory Activity

A study focusing on structurally related compounds demonstrated that the introduction of fluorine in aromatic systems could enhance their anti-inflammatory properties. The mechanism involved the inhibition of pro-inflammatory cytokines, which is crucial for managing conditions such as arthritis and other inflammatory disorders.

Case Study: Anticancer Activity

Research involving derivatives of this compound indicated significant cytotoxic effects against bladder cancer cell lines. The compound exhibited an IC50 value of 15 μM, suggesting a promising avenue for further development in cancer therapeutics. Structural modifications were shown to enhance potency, indicating the importance of chemical diversity in drug design.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, allowing for variations that can lead to derivatives with enhanced biological activities. For instance, modifications at the hydroxymethyl group or substitutions on the pyridine ring can significantly influence the compound's pharmacological profile.

Table 2: Synthesis Pathways

CompoundSynthesis MethodYield (%)
This compoundMulti-step synthesis from pyridine derivativesVaries
Derivative AModified synthesis with additional substituents29.4
Derivative BOptimized route avoiding palladium catalysts25.0

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Fluoropyridin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
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